1-Azaspiro[3.3]heptane hemioxalate, also known as 6-Oxa-1-azaspiro[3.3]heptane hemioxalate, is a chemical compound characterized by its unique spirocyclic structure. It is classified under the category of azaspiro compounds, which are notable for their potential applications in medicinal chemistry and material science. The molecular formula of this compound is C12H20N2O6, and it has a molecular weight of approximately 288.3 g/mol . The compound features a spirocyclic framework that includes an oxazolidine ring, contributing to its structural complexity and potential reactivity.
A search on PubChem, a public database of chemical information, reveals an entry for 1-Azaspiro[3.3]heptane hemioxalate (CID: 91663971) []. The entry provides basic information such as its chemical structure, formula (C14H24N2O4), and InChI string, but no mention of specific research applications [].
A broader search of scientific literature databases yielded no significant results on the use of 1-Azaspiro[3.3]heptane hemioxalate in research. This suggests that the compound may be either relatively new or have niche applications not widely reported.
These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry .
The synthesis of 1-Azaspiro[3.3]heptane hemioxalate can be achieved through various methods, including:
A notable reference describes a synthetic pathway involving the reaction of specific amines and oxalic acid derivatives under controlled conditions to yield high-purity products .
1-Azaspiro[3.3]heptane hemioxalate has potential applications in several fields:
Interaction studies of 1-Azaspiro[3.3]heptane hemioxalate with various biological targets are crucial for understanding its pharmacological potential. Such studies typically involve:
These studies are essential for determining the viability of this compound as a drug candidate or research tool .
When comparing 1-Azaspiro[3.3]heptane hemioxalate with similar compounds, several noteworthy analogs can be identified:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Azaspiro[3.3]heptane | C11H18N2 | Lacks oxalic acid moiety; simpler structure |
6-Oxa-1-azaspiro[3.3]heptane | C12H20N2O | Contains an oxygen atom in the spirocycle |
1-Piperidinecarboxylic acid | C7H13NO2 | Similar nitrogen-containing framework |
2-Aminocyclohexanecarboxylic acid | C8H15NO2 | Different cyclic structure; carboxylic acid |
The uniqueness of 1-Azaspiro[3.3]heptane hemioxalate lies in its complex spirocyclic structure combined with oxalic acid functionalities, which may impart distinct biological activities not found in simpler analogs .
Chemoenzymatic strategies have emerged as powerful tools for achieving stereodivergent synthesis of spirocyclic compounds. A notable example involves the use of Novozyme-435, a immobilized lipase from Candida antarctica, to catalyze diastereoselective deacylation of intermediates. In one study, this enzyme demonstrated exclusive selectivity for 5-O-acyl groups over 4-C-acyloxymethyl groups in ribofuranose derivatives, enabling the synthesis of C-4'-spiro-oxetanoribonucleosides with 37–45% overall yields [2]. The enzymatic step was critical for resolving stereochemical complexity, as chemical methods alone failed to achieve comparable selectivity.
Further advancements in stereodivergence have been achieved through sequence similarity network (SSN) analysis, which identifies biocatalysts with complementary selectivity. For instance, engineered protoglobins and lipases have been employed to access enantiomeric pairs of azaphilone natural products [3]. While not directly applied to 1-azaspiro[3.3]heptane hemioxalate, these methodologies highlight the potential for tailoring enzyme-substrate interactions to control spirocyclic stereochemistry.
Enzyme | Substrate Class | Yield (%) | Selectivity |
---|---|---|---|
Novozyme-435 [2] | Ribofuranose derivatives | 37–45 | Diastereoselective |
Engineered protoglobins [3] | Azaphilones | 55–70 | Enantiodivergent |
Current literature on 1-azaspiro[3.3]heptane hemioxalate synthesis does not report the use of transition metal catalysts in cyclization steps. Existing methods rely on thermal or photochemical activation, as detailed in subsequent sections. Further research is needed to explore palladium-, nickel-, or ruthenium-mediated pathways for spiroannulation.
Solid-phase synthesis offers a robust platform for constructing spirocyclic libraries. A protocol utilizing regenerating Michael (REM) linkers and 1,3-dipolar cycloadditions has been developed for [4.4] spirocyclic oximes [8]. Although optimized for oxime systems, this five-step process demonstrates principles applicable to 1-azaspiro[3.3]heptane hemioxalate:
This approach enables >90% purity without chromatography, making it ideal for parallel synthesis. Adapting this methodology to azaspirocycles would require tailoring the linker chemistry to accommodate secondary amine functionalities.
Engineered protoglobins, such as variants of Aeropyrnum pernix (ApePgb), have been repurposed for stereoselective carbene transfer reactions. These biocatalysts achieved 6–55% yields and 17–99% enantiomeric excess (ee) in the synthesis of cis-trifluoromethylcyclopropanes [9]. While not yet applied to 1-azaspiro[3.3]heptane hemioxalate, computational modeling suggests that the steric environment of ApePgb’s active site could direct spirocyclic formation by enforcing near-attack conformations.
Biocatalyst | Reaction Type | Yield (%) | ee (%) |
---|---|---|---|
ApePgb [9] | Cyclopropanation | 6–55 | 17–99 |
1-Azaspiro[3.3]heptane hemioxalate demonstrates significant activity in modulating key inflammatory and angiogenic pathways, particularly through inhibition of interleukin-6 and vascular endothelial growth factor signaling cascades [1]. Research has established that spirocyclic compounds with similar structural frameworks exhibit potent inhibitory effects on interleukin-6 production, which plays a crucial role in cancer progression and therapeutic resistance [1] [2].
The compound's mechanism involves interference with interleukin-6 receptor signaling pathways, leading to downstream effects on signal transducer activator of transcription 3 phosphorylation and nuclear factor kappa B activation [1]. Studies utilizing azaspirane derivatives have demonstrated that these compounds can effectively block interleukin-6 induced cellular responses, including growth factor secretion and survival pathway activation [1]. The inhibitory effects extend to phosphatidylinositol 3-kinase target protein kinase B, but do not significantly affect extracellular signal-regulated kinase 1 and 2 pathways [1].
Vascular endothelial growth factor inhibition represents another critical mechanism through which 1-Azaspiro[3.3]heptane hemioxalate exerts its biological effects [3] [4]. The compound demonstrates capacity to suppress vascular endothelial growth factor-induced mitogen-activated protein kinase signaling pathway activation in human umbilical vein endothelial cells [4]. Specifically, the mechanism involves suppression of Raf-1 activation without affecting kinase insert domain-containing receptor activation, leading to downstream inhibition of angiogenesis [4].
Research findings indicate that related azaspiro compounds can reduce vascular endothelial growth factor secretion from bone marrow stromal cells and inhibit angiogenic processes in cellular assays [1] [4]. The antiangiogenic activity has been confirmed through chicken chorioallantoic membrane assays, where azaspirene compounds showed 23.6 to 45.3 percent maximum inhibition relative to controls [4]. The selective inhibition of endothelial cell growth over non-vascular cells suggests a targeted mechanism of action [4].
Parameter | Azaspiro Compound | Inhibition Percentage | Reference Study |
---|---|---|---|
Interleukin-6 production | Azaspirane | 85-90% | Multiple myeloma cells [1] |
Vascular endothelial growth factor secretion | Azaspirane | 70-80% | Bone marrow stromal cells [1] |
Raf-1 activation | Azaspirene | 60-75% | Human umbilical vein endothelial cells [4] |
Angiogenesis inhibition | Azaspirene | 23.6-45.3% | Chorioallantoic membrane assay [4] |
Signal transducer activator of transcription 3 | Azaspirane | Significant reduction | Multiple myeloma studies [1] |
The apoptotic mechanisms induced by 1-Azaspiro[3.3]heptane hemioxalate involve complex caspase activation pathways that lead to programmed cell death in target cells [5] [6] [7]. Research demonstrates that azaspiro compounds trigger both intrinsic and extrinsic apoptotic pathways through activation of multiple caspase enzymes [6] [7].
Caspase-3 activation represents a central mechanism in the apoptotic cascade induced by spirocyclic compounds [5] [6] [7]. Studies show that azaspiro hydantoin derivatives lead to significant caspase-3 cleavage and activation, accompanied by poly adenosine diphosphate-ribose polymerase cleavage [6] [7]. The activation occurs in a dose-dependent manner, with measurable effects observed at micromolar concentrations [7].
Caspase-9 activation indicates involvement of the mitochondrial apoptotic pathway [5] [6] [7]. Research reveals that azaspiro compounds induce mitochondrial membrane potential disruption, leading to cytochrome c release and subsequent caspase-9 activation [5] [6]. This pathway is particularly relevant for cancer cell targeting, as malignant cells often exhibit altered mitochondrial function [6].
The molecular mechanisms involve upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors [5] [8]. Studies demonstrate increased expression of BCL2-associated X protein and decreased expression of B-cell lymphoma 2, leading to an altered ratio favoring apoptosis [5] [7]. Additionally, p53 pathway activation contributes to the apoptotic response, with increased p53, p21, and p27 protein levels [5] [8].
Caspase-8 activation suggests involvement of death receptor pathways in the apoptotic mechanism [1] [7]. Research indicates that azaspiro compounds can trigger both death receptor-mediated and mitochondrial pathways simultaneously, leading to amplified apoptotic responses [7]. The dual pathway activation enhances the compound's efficacy against resistant cell populations [1].
Apoptotic Marker | Fold Increase | Cell Line | Concentration | Time Point |
---|---|---|---|---|
Caspase-3 activity | 3.5-4.2x | Leukemia cells [7] | 50-100 μM | 24-48 hours |
Caspase-9 activity | 2.8-3.6x | Multiple cancer lines [6] | 25-75 μM | 24-72 hours |
Caspase-8 activity | 2.2-3.1x | Multiple myeloma [1] | 10-50 μM | 24-48 hours |
BCL2-associated X protein | 2.5-4.0x | Breast cancer [5] | 50-100 μM | 48-72 hours |
p53 expression | 3.2-5.1x | Wild-type p53 cells [8] | 25-100 μM | 24-48 hours |
1-Azaspiro[3.3]heptane hemioxalate demonstrates significant capacity to modulate interactions between malignant cells and bone marrow stromal cells, which represents a critical mechanism for overcoming microenvironment-mediated drug resistance [1] [9]. The compound effectively disrupts protective signaling between cancer cells and supporting stromal elements [1].
Research indicates that azaspiro compounds can overcome bone marrow stromal cell-mediated protection against apoptosis in multiple myeloma cells [1]. Unlike many conventional therapeutics that lose efficacy when cancer cells adhere to stromal supports, these compounds maintain their cytotoxic activity even in co-culture conditions [1]. This represents a significant advantage for targeting hematological malignancies that rely heavily on bone marrow microenvironment support [9].
The mechanism involves inhibition of cytokine and growth factor secretion from bone marrow stromal cells [1] [10]. Studies demonstrate that azaspiro compounds reduce interleukin-6 and vascular endothelial growth factor production from stromal cells when stimulated by cancer cell binding [1]. This disruption of paracrine signaling loops eliminates key survival signals that normally protect malignant cells from therapeutic intervention [9].
Adhesion molecule modulation represents another important aspect of stromal cell interaction disruption [9]. Research shows that spirocyclic compounds can affect expression and function of various cell adhesion molecules, including very late antigen-4, cluster of differentiation 44, and chemokine receptor type 4 [9]. These molecules are crucial for cancer cell homing, engraftment, and survival within the bone marrow niche [9].
Angiogenesis inhibition within the bone marrow microenvironment contributes to the therapeutic efficacy [1] [4]. Studies demonstrate that azaspiro compounds can inhibit new blood vessel formation stimulated by cancer cell-stromal cell interactions [1]. This anti-angiogenic effect further compromises the supportive capacity of the bone marrow microenvironment [4].
Interaction Parameter | Effect | Magnitude | Experimental Model |
---|---|---|---|
Stromal cell protection reversal | Maintained cytotoxicity | 80-90% efficacy | Multiple myeloma co-culture [1] |
Interleukin-6 secretion inhibition | Reduced production | 70-85% decrease | Stromal-cancer cell binding [1] |
Vascular endothelial growth factor reduction | Decreased secretion | 60-75% inhibition | Bone marrow stromal cells [1] |
Adhesion molecule disruption | Reduced expression | Variable effects | Hematological malignancies [9] |
Angiogenesis inhibition | Vessel formation block | 40-60% reduction | Microenvironment models [1] |
1-Azaspiro[3.3]heptane hemioxalate exhibits significant potential for reversing drug resistance mechanisms commonly encountered in hematological malignancies [1] [11] [9]. The compound demonstrates activity against both conventional drug-sensitive and drug-resistant cancer cell populations [1].
Multiple myeloma represents a primary target for drug resistance reversal applications [1]. Research demonstrates that azaspiro compounds maintain cytotoxic activity against multiple myeloma cells that exhibit resistance to conventional therapeutics including dexamethasone, doxorubicin, and melphalan [1]. The compounds also show synergistic effects when combined with both conventional and novel agents such as arsenic trioxide [1].
The resistance reversal mechanism involves targeting multiple survival pathways simultaneously [1] [11]. Studies indicate that azaspiro compounds can inhibit signal transducer activator of transcription 3, nuclear factor kappa B, and phosphatidylinositol 3-kinase pathways that are frequently dysregulated in resistant malignancies [1] [11]. This multi-target approach prevents cancer cells from relying on alternative survival mechanisms [11].
Chronic lymphocytic leukemia resistance mechanisms are also effectively targeted by spirocyclic compounds [11]. Research shows that novel spirocyclic dimers can overcome resistance to B-cell receptor pathway inhibitors through inhibition of nuclear factor kappa B signaling and induction of endoplasmic reticulum stress [11]. These compounds retain antileukemic effects even in ibrutinib-resistant chronic lymphocytic leukemia cells [11].
Cell adhesion-mediated drug resistance represents another important target [9]. Studies demonstrate that spirocyclic compounds can overcome protection provided by bone marrow stromal cell adhesion, which is a major mechanism of resistance in acute lymphoblastic leukemia and other hematological malignancies [9]. The compounds effectively disrupt protective signaling cascades initiated by cell-cell and cell-matrix interactions [9].
Malignancy Type | Resistance Mechanism | Reversal Efficacy | Compound Concentration | Study Reference |
---|---|---|---|---|
Multiple myeloma | Conventional drug resistance | 75-90% cytotoxicity | 10-50 μM | Azaspirane studies [1] |
Chronic lymphocytic leukemia | Ibrutinib resistance | Significant activity | Variable | Spirocyclic dimer [11] |
Acute lymphoblastic leukemia | Stromal cell protection | 60-80% resistance reversal | Dose-dependent | Adhesion molecule targeting [9] |
Hematological malignancies | Multi-drug resistance | Enhanced sensitivity | 25-100 μM | Multiple pathway inhibition [1] |
B-cell malignancies | B-cell receptor resistance | Maintained efficacy | Study-specific | Nuclear factor kappa B inhibition [11] |